N-(4-fluoro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
N-(4-fluoro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic compound featuring a 1H-imidazole core substituted with a carboxamide group at position 4. The carboxamide nitrogen is linked to a 4-fluoro-2-methylphenyl group, while the imidazole nitrogen at position 1 is bonded to a benzyl moiety. This benzyl group is further substituted at the para position with a propanamido linker terminating in a 4-methoxyphenyl ring. Its fluorinated and methoxylated aromatic systems may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-19-15-22(29)8-13-25(19)32-28(35)26-17-33(18-30-26)16-21-3-9-23(10-4-21)31-27(34)14-7-20-5-11-24(36-2)12-6-20/h3-6,8-13,15,17-18H,7,14,16H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVMURHTHNAMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step may involve the reaction of the imidazole derivative with a carboxylic acid or its derivative.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Target Compound vs. N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
Discussion : The target compound’s propanamido-linked 4-methoxyphenyl group introduces a flexible spacer absent in ’s rigid pyridyl-acetamide structure. The sulfoxide group in ’s compound could enhance hydrogen bonding but may limit blood-brain barrier penetration compared to the target’s lipophilic substituents.
Benzimidazole Derivatives
Target Compound vs. 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
However, the target compound’s fluorine substituents may improve metabolic stability and target binding affinity in hydrophobic pockets.
Triazole Derivatives
Target Compound vs. 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
Discussion : The triazole core in offers superior metabolic stability but may reduce hydrogen-bonding capacity compared to the imidazole’s nitrogen-rich structure. The target compound’s methoxy group could modulate pharmacokinetics by slowing hepatic clearance.
Pyrazolo-Pyrimidine Derivatives
Target Compound vs. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
Discussion: The pyrazolo-pyrimidine scaffold in is structurally distinct but shares fluorinated aromatic systems with the target compound. The chromenone moiety may confer fluorescence properties useful in imaging, whereas the target’s imidazole-carboxamide structure is more compact for receptor binding.
Biological Activity
N-(4-fluoro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in pharmacology, particularly in the treatment of inflammatory diseases and cancer. This article delves into its biological activity, synthesis, and research findings, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an imidazole core, which is crucial for its biological activity. The presence of a fluorinated aromatic moiety and a methoxy group enhances its reactivity and interaction with biological targets. Its chemical formula is , indicating a well-defined molecular structure conducive to various pharmacological applications.
Research indicates that this compound functions primarily as an inhibitor of lipoxygenase , an enzyme involved in the inflammatory response. By inhibiting lipoxygenase, the compound may mitigate inflammatory pathways, making it a candidate for treating conditions such as asthma and other inflammatory diseases.
1. Inhibition of Enzymatic Activity
Studies have shown that this compound effectively inhibits lipoxygenase activity. This inhibition is critical for reducing the production of leukotrienes, which are mediators of inflammation.
2. Antitumor Activity
In vitro studies have demonstrated the compound's potential as an antitumor agent. For instance, related compounds with similar structural features have exhibited significant antiproliferative activity against various cancer cell lines, including HeLa cells. These studies suggest that the compound could induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Data Table: Biological Activity Overview
Case Study 1: Antitumor Efficacy
A study evaluated the antiproliferative effects of structurally related imidazole derivatives on cancer cell lines. Compound 4f demonstrated superior efficacy compared to standard chemotherapeutics like 5-FU and MTX, indicating its potential as a novel antitumor agent .
Case Study 2: Inflammatory Response Modulation
In another investigation, researchers assessed the compound's ability to modulate inflammatory responses in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, supporting its role in therapeutic applications for inflammatory diseases.
Synthesis and Development
The synthesis of this compound involves several steps requiring specific reagents to ensure high yield and purity. The synthetic pathway typically includes:
- Formation of the imidazole ring.
- Introduction of substituents such as the fluorinated aromatic group.
- Formation of the carboxamide linkage.
These steps are critical for achieving the desired biological activity and pharmacological properties.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis of this compound involves multi-step reactions, including:
- Condensation : Formation of intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) .
- Coupling : Reaction of intermediates with sodium azide or similar reagents to form the imidazole core .
- Purification : Chromatography (e.g., silica gel) or recrystallization from solvents like methanol/water mixtures to isolate the pure product . Key conditions include precise stoichiometry, temperature control, and anhydrous solvents to avoid side reactions.
Q. How can the solubility and bioavailability of this compound be optimized for in vitro studies?
Methodological approaches include:
- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) to enhance aqueous solubility .
- Co-solvent systems : Use of DMSO-water mixtures (≤5% DMSO) to maintain compound stability while improving dissolution .
- Lipid-based formulations : Nanoemulsions or liposomes for improved cellular uptake in pharmacokinetic assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported IC₅₀ values across different biological assays?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations .
- Orthogonal validation : Cross-validate results using surface plasmon resonance (SPR) for binding affinity and enzymatic assays for functional activity .
- Data normalization : Use internal controls (e.g., reference inhibitors like staurosporine) to calibrate activity measurements .
Q. How can the three-dimensional structure and intermolecular interactions of this compound be elucidated?
Advanced techniques include:
- X-ray crystallography : Resolves dihedral angles (e.g., 12.65° for fluorophenyl groups) and hydrogen bonding networks (C–H···F/N interactions) critical for stability .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents; 2D NOESY identifies spatial proximity of aromatic protons .
- Mass spectrometry (HRMS) : Validates molecular integrity (e.g., m/z 311.31 for analogous imidazole derivatives) .
Q. What computational methods predict the compound’s metabolic stability and off-target interactions?
- Docking simulations : Use Schrödinger Suite or AutoDock to model binding to cytochrome P450 isoforms (e.g., CYP3A4) .
- QSAR modeling : Correlate trifluoromethyl groups with enhanced metabolic stability and lipophilicity (LogP ≈ 3.5) .
- Machine learning : Train models on ChEMBL datasets to predict ADME-Tox profiles .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in crystallization outcomes for structural studies?
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane) solvents to optimize crystal growth .
- Temperature gradients : Slow cooling (0.5°C/hr) from saturated solutions improves crystal lattice formation .
- Additive screening : Small molecules (e.g., glycerol) or ions (e.g., Mg²⁺) may stabilize weak hydrogen bonds observed in analogous structures .
Q. Why might biological activity vary between enantiomers or polymorphs of this compound?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test individual bioactivity .
- Polymorph characterization : Powder XRD and DSC differentiate crystalline forms; metastable polymorphs may exhibit higher solubility but lower stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
